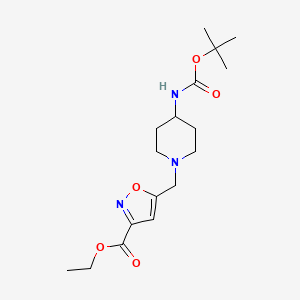

Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate

Description

Historical Context of Isoxazole Chemistry

The development of isoxazole chemistry has evolved significantly since its initial discovery, with the first contribution to this field being made by Claisen in 1903, when he synthesized the first compound of the series through oximation of propargylaldehyde acetal. This pioneering work established the foundation for what would become one of the most important classes of five-membered heterocycles in organic chemistry. The historical progression of isoxazole synthesis has been marked by continuous innovation in both methodology and application, leading to the sophisticated compounds observed in contemporary research.

Early synthetic approaches to isoxazole formation were limited in scope and efficiency, primarily relying on classical condensation reactions between hydroxylamine derivatives and carbonyl compounds. However, the field experienced significant advancement with the development of 1,3-dipolar cycloaddition methodologies, which provided more versatile and regioselective approaches to isoxazole construction. These cycloaddition reactions, particularly those involving nitrile oxides and alkynes, revolutionized the synthesis of substituted isoxazoles and opened new avenues for structural diversity.

The transition from simple isoxazole synthesis to complex derivatives like this compound represents decades of methodological refinement. The incorporation of sophisticated protecting group strategies, exemplified by the tert-butoxycarbonyl group in this compound, reflects the influence of peptide chemistry and advanced organic synthesis on isoxazole methodology. This evolution demonstrates how synthetic organic chemistry has adapted classical heterocyclic synthesis to meet the demands of modern pharmaceutical research.

Recent advances in isoxazole chemistry have emphasized green chemistry approaches and metal-catalyzed transformations, leading to more efficient and environmentally friendly synthetic routes. These developments have enabled the preparation of increasingly complex isoxazole derivatives while maintaining practical synthetic accessibility. The compound under investigation exemplifies these modern synthetic capabilities through its multi-functional structure and the precision required for its successful preparation.

The historical trajectory of isoxazole chemistry illustrates the broader evolution of heterocyclic chemistry from simple ring-forming reactions to sophisticated multi-step synthetic sequences. Contemporary isoxazole synthesis incorporates elements of catalysis, stereochemistry, and functional group compatibility that were not available to early practitioners in the field. This historical perspective provides important context for understanding the significance of complex derivatives like this compound within the broader landscape of heterocyclic chemistry.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name reflects the hierarchical structure of the molecule, with the isoxazole ring serving as the core heterocyclic framework upon which additional functional groups are systematically identified and named. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

The isoxazole portion of the name indicates the presence of a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. The positional numbering system for isoxazoles places the oxygen atom at position 1 and the nitrogen atom at position 2, providing a reference framework for identifying substitution patterns. In this compound, the carboxylate group is located at position 3 of the isoxazole ring, while the complex piperidine-containing substituent occupies position 5.

Classification of this compound within chemical taxonomy places it among several important structural categories. Primarily, it belongs to the isoxazole class of heterocyclic compounds, which are characterized by their five-membered ring structure and specific electronic properties. Additionally, the compound can be classified as a carboxylic ester due to the presence of the ethyl carboxylate functionality, and as an amine derivative owing to the piperidine moiety protected with the tert-butoxycarbonyl group.

| Classification Category | Structural Feature | Chemical Significance |

|---|---|---|

| Heterocyclic Compound | Isoxazole ring | Five-membered aromatic ring with N and O |

| Carboxylic Ester | Ethyl carboxylate | Reactive functionality for chemical modification |

| Protected Amine | tert-Butoxycarbonyl group | Synthetic intermediate functionality |

| Piperidine Derivative | Six-membered nitrogen heterocycle | Pharmacologically relevant scaffold |

The systematic classification of this compound also considers its potential role as a synthetic intermediate or bioactive molecule. The presence of multiple functional groups suggests its utility in medicinal chemistry applications, where such structural complexity often correlates with specific biological activity. The protective group chemistry evident in the tert-butoxycarbonyl moiety further classifies this compound as a synthetic intermediate designed for subsequent chemical transformations.

Advanced classification systems also consider the three-dimensional arrangement of functional groups and the potential for intramolecular interactions. The spatial relationship between the isoxazole ring, the piperidine moiety, and the connecting methylene bridge creates a specific molecular topology that influences both chemical reactivity and potential biological interactions. This topological classification provides additional insight into the compound's potential applications and synthetic utility.

Properties

IUPAC Name |

ethyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5/c1-5-23-15(21)14-10-13(25-19-14)11-20-8-6-12(7-9-20)18-16(22)24-17(2,3)4/h10,12H,5-9,11H2,1-4H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMOPCAPINIZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CN2CCC(CC2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101118566 | |

| Record name | Ethyl 5-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101118566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-21-5 | |

| Record name | Ethyl 5-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101118566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The Boc-protected piperidine is then reacted with an appropriate isoxazole derivative under controlled conditions to form the desired compound. The reaction conditions often require the use of a strong base, such as triethylamine, and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves the use of reactors capable of maintaining precise temperature and pressure conditions to ensure the reaction proceeds efficiently. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often use alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate has been investigated for its potential as a precursor or intermediate in the synthesis of bioactive molecules. Its structure suggests possible interactions with biological targets due to the presence of isoxazole and piperidine moieties, which are known for their biological activity.

2. Anticancer Research

Recent studies have indicated that compounds containing isoxazole derivatives exhibit anticancer properties. This compound may serve as a lead compound for developing new anticancer agents, focusing on its ability to inhibit tumor growth through specific cellular pathways .

3. Neuropharmacology

The piperidine component of this compound suggests potential applications in neuropharmacology. Research into similar compounds has shown promise in treating neurological disorders by modulating neurotransmitter systems. This compound could be explored for its effects on cognitive function and mood regulation .

Synthetic Applications

1. Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex nitrogen-containing heterocycles. Its reactivity can be exploited to develop new synthetic pathways for drug candidates or agrochemicals.

2. Functionalization

The presence of the tert-butoxycarbonyl (Boc) group allows for selective deprotection strategies, enabling further functionalization of the molecule. This characteristic is particularly useful in peptide synthesis and modification processes .

Case Studies

Mechanism of Action

The mechanism by which Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the Boc group allows for selective reactions, while the isoxazole ring can participate in various biological processes. The exact mechanism may vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl isoxazole-3-carboxylate derivatives are widely studied for their pharmacological and synthetic utility. Below is a structural and functional comparison of the target compound with analogous derivatives:

Table 1: Structural and Spectral Comparison of Ethyl Isoxazole-3-carboxylate Derivatives

Key Observations

Substituent Effects on Molecular Weight :

- The target compound (MW 406.48 g/mol) is significantly larger than phenyl-substituted analogs due to the Boc-protected piperidine group. This increases steric bulk and may influence solubility and membrane permeability .

- Derivatives with simple aromatic substituents (e.g., methoxyphenyl, nitrophenyl) exhibit lower molecular weights (~230–260 g/mol), favoring better pharmacokinetic profiles .

Spectral Characteristics :

- Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate shows distinct aromatic proton signals (δ 7.65–7.58 ppm) and an ethyl ester quartet (δ 4.48 ppm) in $ ^1H $ NMR .

- Hydroxymethyl-substituted derivatives display characteristic $ ^13C $ signals for the hydroxymethyl group (δ 56.0 ppm) and ester carbonyl (δ 173.0 ppm) .

Biological Relevance :

- Phenyl-substituted derivatives (e.g., 4-methoxyphenyl) demonstrate activity as pyrophosphatase inhibitors, suggesting the target compound may share similar enzymatic targeting .

- The Boc-piperidine group in the target compound could enhance binding to proteolytic enzymes or GPCRs due to its basic nitrogen and hydrophobic tert-butyl moiety .

Synthetic Utility :

- Hydroxymethyl and bromomethyl derivatives (e.g., Ethyl 5-(bromomethyl)isoxazole-3-carboxylate, CAS 84654-29-5 ) serve as intermediates for cross-coupling reactions, whereas the target compound’s Boc-protected amine is tailored for peptide coupling or deprotection strategies .

Biological Activity

Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate (CAS Number: 1053656-21-5) is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article examines its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features several key structural components:

- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- tert-butoxycarbonyl (Boc) Group : A common protecting group in organic synthesis.

The molecular formula is , with a molecular weight of approximately 353.42 g/mol. Its synthesis typically involves multi-step reactions, often starting with the preparation of the piperidine ring followed by coupling with isoxazole derivatives under controlled conditions .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to isoxazole derivatives. For instance, research involving similar compounds has demonstrated significant cytotoxic activity against various cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon) .

Table 1: Cytotoxicity Data for Related Isoxazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 2.3 |

| 5r | Huh7 | 4.7 |

| 5t | MCF7 | 7.5 |

| 5s | HCT116 | >40 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compound 5a exhibited selective activity against cancer cells compared to normal cells, highlighting its potential as a therapeutic agent .

The mechanism by which this compound exerts its effects appears to involve cell cycle arrest at the G0/G1 phase. This was evidenced by increased levels of retinoblastoma protein (Rb) and decreased levels of cyclin-dependent kinase 4 (CDK4), which are crucial for cell cycle progression .

Moreover, real-time cellular response assays indicated that lower concentrations of selected compounds effectively inhibited cell proliferation, aligning with findings from sulforhodamine B assays .

Case Studies

In a comparative study assessing various indole-isoxazole hybrids, compounds similar to this compound were evaluated for their anticancer properties. The results indicated that modifications in the piperidine structure significantly influenced biological activity, suggesting that further optimization could enhance therapeutic efficacy .

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

Core Scaffold Construction : Isoxazole rings are synthesized via Claisen condensation or cycloaddition reactions. For example, ethyl isoxazole-3-carboxylate derivatives are prepared using hydroxylamine and β-keto esters, as seen in analogous protocols .

Piperidine Functionalization : The 4-tert-butoxycarbonylaminopiperidine (Boc-protected piperidine) moiety is introduced through nucleophilic substitution or reductive amination. Boc protection ensures amine stability during coupling .

Coupling Reactions : The isoxazole and piperidine groups are linked via a methylene bridge using alkylation or Mannich-type reactions. For instance, Grignard reagents (e.g., CH₃MgX) have been employed to functionalize isoxazole esters .

Characterization : Intermediates are validated using:

Q. What safety protocols and storage conditions are recommended for handling this compound?

Methodological Answer: Based on analogous compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .

- Storage : Store in airtight containers at room temperature (RT) in a dry, ventilated area. Avoid exposure to strong oxidizers or moisture to prevent Boc-group hydrolysis .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Consult local regulations for disposal .

- Toxicity : Classified as harmful if swallowed (H302) and irritating to skin/eyes (H315/H319). Always work in a fume hood .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields when introducing the piperidine moiety?

Methodological Answer: Low yields in coupling steps often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst Screening : Use palladium catalysts (e.g., Pd/C) for C–N coupling or phase-transfer catalysts for alkylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of Boc-protected intermediates .

- Temperature Control : Moderate heating (40–60°C) improves reaction kinetics without degrading the Boc group .

- Purification : Employ silica gel chromatography or recrystallization to isolate products. For example, compounds like Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate were purified via column chromatography with 70–85% yields .

Q. How can structural ambiguities in NMR or X-ray data be resolved for this compound?

Methodological Answer: Contradictions between computational predictions (e.g., DFT-calculated shifts) and experimental data require:

X-ray Crystallography : Single-crystal analysis resolves stereochemical uncertainties. SHELX software (e.g., SHELXL/SHELXS) refines structures using high-resolution data, as demonstrated for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (R factor = 0.044) .

Advanced NMR Techniques :

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms methylene bridge connectivity .

- Variable Temperature NMR : Identifies dynamic effects (e.g., rotamers) that may obscure signals .

Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations to validate functional groups .

Q. What strategies mitigate Boc-group deprotection during synthesis?

Methodological Answer: The tert-butoxycarbonyl (Boc) group is acid-labile. To prevent premature deprotection:

- Avoid Protic Acids : Use trifluoroacetic acid (TFA) only in final deprotection steps .

- Buffer Reaction Conditions : Maintain pH > 4 during aqueous workups.

- Monitor Stability : Use TLC or LC-MS to detect Boc cleavage. For example, Boc-protected piperidines in Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate derivatives remained stable at RT for >48 hours .

Q. How can enantiomeric purity be achieved if the compound contains chiral centers?

Methodological Answer: Asymmetric synthesis methods include:

- Catalytic Reductions : Corey-Bakshi-Shibata (CBS) reduction with chiral oxazaborolidine catalysts achieves >90% enantiomeric excess (e.e.), as shown for isoxazole carbinols .

- Chiral Auxiliaries : Use Evans auxiliaries or tert-butylsulfinamide to induce stereoselectivity during piperidine functionalization .

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA/IB) separate enantiomers for analytical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.